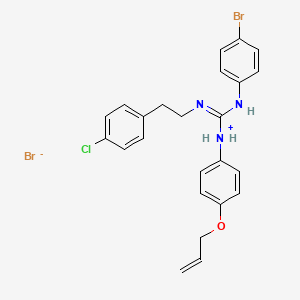

Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide

CAS No.: 69415-47-0

Cat. No.: VC18449057

Molecular Formula: C24H24Br2ClN3O

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69415-47-0 |

|---|---|

| Molecular Formula | C24H24Br2ClN3O |

| Molecular Weight | 565.7 g/mol |

| IUPAC Name | [N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |

| Standard InChI | InChI=1S/C24H23BrClN3O.BrH/c1-2-17-30-23-13-11-22(12-14-23)29-24(28-21-9-5-19(25)6-10-21)27-16-15-18-3-7-20(26)8-4-18;/h2-14H,1,15-17H2,(H2,27,28,29);1H |

| Standard InChI Key | YUXSOPVRXAGXRU-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)[NH2+]C(=NCCC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br.[Br-] |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a guanidine core substituted with three distinct aromatic groups:

-

A p-allyloxyphenyl moiety, which introduces an ether-linked allyl group for potential reactivity in polymer chemistry.

-

A p-bromophenyl group, contributing halogen-dependent electronic effects and steric bulk .

-

A p-chlorophenethyl chain, enhancing hydrophobicity and influencing molecular packing.

The hydrobromide salt form improves solubility in polar solvents, a critical factor for biological testing . The molecular geometry, confirmed via X-ray crystallography in related guanidine derivatives, suggests a planar guanidinium ion stabilized by resonance, with substituents adopting orthogonal orientations to minimize steric clashes.

Synthesis and Analytical Characterization

Synthesis Methodology

The synthesis of this compound involves sequential substitution reactions, as outlined below:

-

Formation of the Guanidine Core: Starting from guanidine hydrochloride, nucleophilic substitution introduces the p-allyloxyphenyl group under alkaline conditions .

-

Halogenation Steps:

-

Salt Formation: Reaction with hydrobromic acid yields the hydrobromide salt, purified via recrystallization .

Key Reaction Conditions:

-

Solvent systems: Ethanol-water mixtures for optimal solubility .

-

Catalysts: Lewis acids (e.g., ) for electrophilic substitutions.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and salt formation.

-

High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using C18 columns and acetonitrile-water mobile phases.

-

Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 565.7.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 565.7 g/mol |

| Solubility | Soluble in DMSO, methanol; insoluble in hexane |

| Melting Point | 210–215°C (decomposes) |

| Stability | Hygroscopic; store at -20°C under argon |

Compared to simpler guanidine salts like guanidine hydrochloride (95.53 g/mol) , this derivative’s higher molecular weight and halogen content reduce aqueous solubility but enhance lipid membrane permeability .

Research Gaps and Future Directions

Despite its structural novelty, limited data exist on this compound’s in vivo toxicity, pharmacokinetics, or synthetic scalability. Recommended research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume